molecular formula C15H13ClN2O2 B4502836 N-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide

N-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide

Cat. No.: B4502836
M. Wt: 288.73 g/mol
InChI Key: BVHXGTAYXCXONO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.0665554 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research into the crystal structures of anticonvulsant enaminones, including closely related structures to the specified compound, revealed insights into their hydrogen bonding and molecular conformations. This study highlights the importance of such compounds in the development of new anticonvulsant drugs. The compounds exhibited specific hydrogen bond formations that contribute to their bioactivity, underscoring their potential in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Biological Evaluation of Tetrahydropyrimidine Derivatives

Another study focused on the synthesis of new tetrahydropyrimidine derivatives starting from compounds structurally similar to the one . These compounds were evaluated for their antimicrobial activities, indicating the compound's relevance in developing potential antimicrobial agents. The synthesized compounds showed significant inhibition on bacterial and fungal growth, demonstrating the compound's utility in drug development for antimicrobial resistance (Akbari et al., 2008).

Development of Aromatic Polyamides

In materials science, aromatic polyamides containing n-alkylphenylimide units, synthesized using compounds analogous to the specified compound, have been explored for their enhanced thermal stability and solubility. This research underscores the potential applications of such compounds in the development of new materials with specific thermal and physical properties, aimed at various industrial applications (Choi & Jung, 2004).

Antidepressant and Nootropic Agents

Compounds structurally related to "N-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide" have been synthesized and investigated for their antidepressant and nootropic activities. This demonstrates the compound's significance in the exploration of new central nervous system (CNS) active agents, which could lead to the development of novel treatments for CNS disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Exploration in Heterocyclic Chemistry

The compound's structural features make it a candidate for exploration in heterocyclic chemistry, where its derivatives are synthesized and studied for various biological activities. Such research contributes to the broader understanding of heterocyclic compounds' roles in pharmaceuticals and biologically active substances, paving the way for novel drug discovery and development (Mazina et al., 2005).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-10-4-6-11(7-5-10)17-14(19)12-8-9-2-1-3-13(9)18-15(12)20/h4-8H,1-3H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHXGTAYXCXONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
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N-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
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N-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
Reactant of Route 4
N-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
Reactant of Route 5
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N-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.